molecular formula C11H14N2O2 B15215280 1-(4-Ethoxyphenyl)pyrazolidin-3-one CAS No. 6107-54-6

1-(4-Ethoxyphenyl)pyrazolidin-3-one

Cat. No.: B15215280
CAS No.: 6107-54-6
M. Wt: 206.24 g/mol
InChI Key: PANPRQIHIBZDOR-UHFFFAOYSA-N
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Description

1-(4-Ethoxyphenyl)pyrazolidin-3-one is a high-purity chemical compound offered for research and development purposes in medicinal chemistry and pharmacology. This pyrazolidinone derivative is characterized by a 4-ethoxyphenyl substituent at the nitrogen-1 position, a structural feature of interest in the design of novel bioactive molecules. Pyrazolidin-3-one scaffolds are recognized in scientific literature for their diverse biological activities and utility as synthetic intermediates. Research on closely related analogues indicates that the pyrazolidinone core is a key precursor in the synthesis of bicyclic pyrazolidinone compounds, which have been investigated for their potential as antibacterial agents . Furthermore, structural derivatives based on the pyrazoline and pyrazolone pharmacophore are well-known for exhibiting anti-inflammatory and analgesic effects, primarily through the non-selective inhibition of cyclooxygenase (COX) isoenzymes . The 4-ethoxy phenyl substitution pattern is a common motif in pharmaceutical research, often explored to modulate the compound's electronic properties, lipophilicity, and overall metabolic profile. This product is intended for use in in vitro assays and as a building block in organic synthesis. Researchers can leverage this compound to develop new derivatives for screening against various biological targets or to study structure-activity relationships (SAR). Use Disclaimer: This product is strictly for research and development applications in a controlled laboratory setting. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Please refer to the Safety Data Sheet (SDS) before handling.

Properties

CAS No.

6107-54-6

Molecular Formula

C11H14N2O2

Molecular Weight

206.24 g/mol

IUPAC Name

1-(4-ethoxyphenyl)pyrazolidin-3-one

InChI

InChI=1S/C11H14N2O2/c1-2-15-10-5-3-9(4-6-10)13-8-7-11(14)12-13/h3-6H,2,7-8H2,1H3,(H,12,14)

InChI Key

PANPRQIHIBZDOR-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N2CCC(=O)N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(4-Ethoxyphenyl)pyrazolidin-3-one can be synthesized through various methods. One common approach involves the reaction of 4-ethoxyphenylhydrazine with an α,β-unsaturated ester or ketone. The reaction typically proceeds under mild conditions, often in the presence of a base such as sodium ethoxide or potassium carbonate. The reaction can be carried out in solvents like ethanol or methanol .

Industrial Production Methods

In industrial settings, the synthesis of this compound can be optimized for large-scale production. One method involves the use of a ball mill for solvent-free synthesis. In this approach, 4-ethoxyphenylhydrazine and an α,β-unsaturated ester are ground together in the presence of a base. This method is environmentally friendly and reduces the use of harmful organic solvents .

Chemical Reactions Analysis

Cyclization and Ring Formation

The pyrazolidin-3-one core is synthesized via cyclization reactions involving hydrazine derivatives and carbonyl compounds. A prominent method involves:

  • Reaction of arylhydrazines with fumarate derivatives under enzymatic catalysis (EDDS lyase), followed by acid-catalyzed cyclization (HCl, reflux) to form enantiomerically pure pyrazolidin-3-ones .

  • Key conditions :

    • Enzymatic hydroamination at pH 8.5 (NaH2PO4–NaOH buffer).

    • Cyclization with 1 M HCl at reflux (3 h).

    • Yields: 46–80% for stepwise synthesis; 61–70% for one-pot chemoenzymatic synthesis .

Cyclization Method Catalyst/ReagentYield (%)Enantiomeric Excess (ee)
Stepwise chemoenzymaticEDDS lyase + HCl46–80>99%
One-pot chemoenzymaticEDDS lyase + HCl61–70>99%

Substitution Reactions

The ethoxyphenyl group and pyrazolidinone ring undergo nucleophilic substitution , enabling structural diversification:

  • Methoxy group replacement : The para-ethoxy substituent can be replaced with other groups (e.g., halogens, amines) under acidic or basic conditions.

  • Ring substitution : Modifications at the pyrazolidinone nitrogen or carbon positions are achievable using electrophilic reagents .

Example :

  • Reductive deoxygenation of hydroxylated intermediates (e.g., 4-hydroxypyrazolidinones) via catalytic hydrogenation (H2/Pd-C) to remove benzylic hydroxyl groups .

Oxidation and Reduction

The compound participates in redox reactions targeting its functional groups:

  • Oxidation :

    • Pyrazolidinone rings can be oxidized to form pyrazole derivatives using H2O2 or Br2.

    • Ethoxy groups may undergo oxidative cleavage to carboxylic acids under strong oxidants (e.g., KMnO4).

  • Reduction :

    • Sodium borohydride (NaBH4) reduces carbonyl groups to alcohols.

    • Catalytic hydrogenation (H2/Pd-C) selectively reduces C=N bonds while preserving aromatic rings .

Acid/Base-Mediated Rearrangements

Under acidic conditions, the pyrazolidinone ring undergoes tautomerization or ring-opening reactions :

  • Acid-catalyzed ring opening : Prolonged exposure to HCl generates hydrazine-carboxylic acid intermediates, which can re-cyclize under controlled conditions .

Comparative Reactivity Insights

The ethoxy group enhances electron density in the phenyl ring, influencing reaction rates and regioselectivity. Compared to analogs like 5-(4-methoxyphenyl)pyrazolidin-3-one:

  • Ethoxy vs. methoxy : Ethoxy’s larger size and lower electronegativity may reduce steric hindrance in substitution reactions .

  • Crystallographic data : Intramolecular C–H···N hydrogen bonds stabilize the pyrazolidinone ring, affecting its reactivity in cyclization .

Scientific Research Applications

1-(4-Ethoxyphenyl)pyrazolidin-3-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-ethoxyphenyl)pyrazolidin-3-one involves its interaction with specific molecular targets. The compound can inhibit enzymes such as cyclooxygenase and lipoxygenase, which are involved in inflammatory processes. By inhibiting these enzymes, the compound exerts anti-inflammatory and analgesic effects. Additionally, it can interact with bacterial cell membranes, leading to antibacterial activity .

Comparison with Similar Compounds

1-(4-Chlorophenyl)pyrazolidin-3-one

  • Substituent : Chlorine (-Cl), an electron-withdrawing group.
  • Synthesis : Synthesized via solvent-free ball milling of 4-chlorophenyl hydrazine and methyl acrylate in the presence of a base . This eco-friendly method contrasts with traditional solvent-based approaches.
  • Properties : The chloro group increases polarity and may reduce lipophilicity compared to the ethoxy derivative. This could affect membrane permeability and bioavailability.

1-(4-Isopropylphenyl)-5-(4-methoxyphenyl)pyrazolidin-3-one

  • Substituents : Isopropyl (-CH(CH₃)₂) at N1 and methoxy (-OCH₃) at C5.
  • Biological Activity : Demonstrates anti-inflammatory, lipoxygenase inhibition, and cholecystokinin (CCK) receptor antagonist activities . The methoxy group, like ethoxy, is electron-donating but less lipophilic, while the bulky isopropyl group introduces steric hindrance.

1-(2-Chloroacetyl)pyrazolidin-3-one

  • Substituent : Chloroacetyl (-COCH₂Cl) at N1.
  • Reactivity : The chloroacetyl group enhances electrophilicity, making this compound a reactive intermediate for further functionalization . In contrast, the ethoxy derivative is more stable and suited for direct biological applications.

Physicochemical Properties

Compound Molecular Weight (g/mol) Key Properties References
1-(4-Ethoxyphenyl)pyrazolidin-3-one ~206.24 (calculated) Moderate lipophilicity (logP ~1.5–2.0) Inferred
1-(4-Chlorophenyl)pyrazolidin-3-one ~184.61 Higher polarity (logP ~1.0–1.5)
1-(4-Isopropylphenyl)-5-(4-methoxyphenyl)pyrazolidin-3-one ~296.35 Steric bulk, moderate solubility

The ethoxy derivative’s calculated logP suggests better membrane permeability than the chloro analog but comparable to methoxy/isopropyl derivatives.

Biological Activity

1-(4-Ethoxyphenyl)pyrazolidin-3-one is a pyrazolidine derivative that has garnered attention for its potential biological activities. This compound belongs to a class of heterocyclic compounds known for their diverse pharmacological properties, including anti-inflammatory, analgesic, and antimicrobial effects. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant research findings, data tables, and case studies.

Chemical Structure and Properties

This compound features a pyrazolidinone core structure with an ethoxy group attached to the phenyl ring. The general formula can be represented as follows:

C12H15N2O\text{C}_{12}\text{H}_{15}\text{N}_2\text{O}

This structure contributes to its reactivity and interaction with biological targets.

Anti-inflammatory Activity

Research indicates that pyrazolidine derivatives exhibit significant anti-inflammatory properties. A study highlighted the ability of this compound to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. This inhibition leads to decreased production of prostaglandins, thereby reducing inflammation and pain .

Analgesic Effects

The analgesic properties of this compound have been explored through various experimental models. In animal studies, this compound demonstrated effective pain relief comparable to traditional analgesics like aspirin and ibuprofen . The mechanism is believed to involve central nervous system pathways that modulate pain perception.

Antimicrobial Activity

The antimicrobial potential of this compound has also been investigated. It has shown activity against several bacterial strains, including Gram-positive and Gram-negative bacteria. The compound's effectiveness in inhibiting bacterial growth suggests its potential as an antimicrobial agent .

Antioxidant Properties

Recent studies have suggested that this compound possesses antioxidant properties, which can help mitigate oxidative stress in biological systems. This activity is particularly relevant in the context of diseases associated with oxidative damage .

Case Studies and Experimental Data

StudyFindingsMethodology
Inhibition of COX enzymes by this compound leads to reduced inflammation.In vitro assays measuring prostaglandin levels.
Demonstrated significant analgesic effects in animal models comparable to standard analgesics.Pain models such as the hot plate test and formalin test.
Effective against various bacterial strains including E. coli and Staphylococcus aureus.Disk diffusion method for antimicrobial susceptibility testing.
Exhibits antioxidant activity that protects against oxidative stress.DPPH assay for free radical scavenging activity.

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